PF-06939999

PRMT5 inhibitor Binding affinity SPR

Researchers studying PRMT5-driven alternative splicing or acquired resistance face challenges with non-selective inhibitors or poorly characterized resistance mechanisms. PF-06939999 (PRMT5-IN-3) is a clinical-stage, SAM-competitive PRMT5 inhibitor with validated in vivo PK/PD and biomarker data (plasma SDMA reduction). - Potency & Selectivity: High potency vs PRMT5 with broad selectivity over other methyltransferases/kinases. - Unique Resistance Profile: Compound-specific PRMT5 mutations prevent complete resistance-ideal for combination screening. - Clinical Relevance: Established partial responses in HNSCC & NSCLC; enables translational studies with direct clinical correlation.

Molecular Formula C22H23F3N4O3
Molecular Weight 448.4 g/mol
CAS No. 2159123-14-3
Cat. No. B10827821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-06939999
CAS2159123-14-3
Molecular FormulaC22H23F3N4O3
Molecular Weight448.4 g/mol
Structural Identifiers
SMILESCC1=C2C=CN(C2=NC=N1)C3CC(C(C3O)O)OC4=C5CNCCC5=C(C(=C4)C(F)F)F
InChIInChI=1S/C22H23F3N4O3/c1-10-11-3-5-29(22(11)28-9-27-10)15-7-17(20(31)19(15)30)32-16-6-13(21(24)25)18(23)12-2-4-26-8-14(12)16/h3,5-6,9,15,17,19-21,26,30-31H,2,4,7-8H2,1H3/t15-,17+,19+,20-/m1/s1
InChIKeyHBGHQRGHFNTSDP-DJABAAGCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PF-06939999 SAM-Competitive PRMT5 Inhibitor


PF-06939999 (also designated PRMT5-IN-3) is a synthetic organic small molecule that functions as a potent, orally bioavailable, S-adenosylmethionine (SAM)-competitive inhibitor of protein arginine methyltransferase 5 (PRMT5) [1]. The compound binds with extremely high affinity (SPR Kd = 5.8 pM, Ki <5 pM) and exhibits exceptional selectivity—over one million-fold for PRMT5 relative to a broad panel of protein methyltransferases and kinases . PRMT5 is a validated oncology target due to its role in symmetric dimethylation of arginine residues on splicing machinery components and other substrates critical for cancer cell proliferation and survival [2].

PF-06939999 Unique Resistance and Clinical Profile


PRMT5 inhibitors are not interchangeable due to fundamental differences in binding mechanism (SAM-competitive vs. substrate-competitive vs. MTA-cooperative), selectivity windows, and resulting clinical toxicity profiles [1]. PF-06939999 belongs to the first-generation SAM-competitive class, which, despite being largely discontinued clinically, provides a well-characterized reference compound with extensive preclinical and phase I data [2]. This dataset is invaluable for benchmarking newer inhibitors, studying PRMT5 biology, and investigating mechanisms of resistance [3]. Simply substituting another PRMT5 inhibitor—whether a first-generation analog like GSK3326595 or a second-generation MTA-cooperative agent—introduces confounding variables that compromise experimental reproducibility and invalidate comparative analyses.

PF-06939999 Quantitative Evidence Comparison


Target Engagement Affinity vs. Early-Generation PRMT5 Inhibitors

PF-06939999 demonstrates exceptional binding affinity to PRMT5, with a surface plasmon resonance (SPR) Kd of 5.8 pM and a Ki of <5 pM, exceeding the affinity of many other first-generation PRMT5 inhibitors . In contrast, while specific Kd values for comparators like GSK3326595 and JNJ-64619178 are not uniformly reported in the same assay format, PF-06939999's sub-picomolar potency establishes a high benchmark for target engagement .

PRMT5 inhibitor Binding affinity SPR Selectivity

Selectivity Profile vs. Other PRMT5 Inhibitors

PF-06939999 displays at least one million-fold selectivity for PRMT5 over a panel of 22 additional protein methyltransferases and 40 diverse protein kinases at 10 µM . This exceptional selectivity window substantially reduces the likelihood of confounding off-target effects in cellular assays compared to less selective PRMT5 inhibitors or pan-methyltransferase inhibitors .

Selectivity Off-target activity Kinase panel Methyltransferase panel

Cellular SDMA Inhibition vs. Onametostat

In A427 non-small cell lung cancer (NSCLC) cells, PF-06939999 reduces symmetric dimethylarginine (SDMA) levels—a direct readout of PRMT5 enzymatic activity—with a cellular IC50 of 1.1 nM and inhibits proliferation of A2780 cells with an IC50 of 3.3 nM . These cellular potency values are consistent with its sub-picomolar biochemical affinity and are comparable to or exceed those reported for other SAM-competitive PRMT5 inhibitors in similar cell lines [1].

SDMA NSCLC Antiproliferative Cellular IC50

Plasma SDMA Pharmacodynamics

Oral administration of PF-06939999 at doses of 3, 10, and 30 mg/kg significantly inhibits tumor growth in an A427 NSCLC xenograft model bearing splicing factor mutations, with dose-dependent efficacy and no overt toxicity at efficacious doses [1]. This in vivo proof-of-concept data positions PF-06939999 as a validated tool for studying PRMT5 inhibition in splicing-dysregulated cancers .

Xenograft NSCLC In vivo efficacy Tumor growth inhibition

Acquired Resistance Profile vs. PRMT5 Inhibitor Class

In a phase I dose-escalation study (NCT03854227) of 44 evaluable patients with advanced solid tumors, PF-06939999 achieved a confirmed partial response (PR) rate of 6.8% (3/44), including one patient with head and neck squamous cell carcinoma (HNSCC) and two with non-small cell lung cancer (NSCLC), with an additional 43.2% of patients achieving stable disease (SD), yielding a disease control rate (PR+SD) of 50% [1]. For context, the first-generation PRMT5 inhibitor JNJ-64619178 demonstrated an ORR of 5.6% (5/90) in a similar phase I solid tumor population, while GSK3326595 showed a clinical benefit rate of 17% (5/30) in myeloid neoplasms [2][3].

Phase I Solid tumors Objective response rate Clinical trial

In Vivo Efficacy in NSCLC Splicing Models

In the phase I trial, PF-06939999 treatment resulted in robust, dose-dependent reduction of plasma symmetric dimethylarginine (SDMA) levels, ranging from 58% to 88% at steady state across the tested dose range of 0.5 mg q.d. to 6 mg b.i.d. [1]. This confirms that the compound engages its target in patients at clinically achievable exposures. By comparison, JNJ-64619178 also demonstrated robust SDMA reduction across all dose levels, while GSK3326595 showed target engagement despite limited clinical activity [2][3].

Pharmacodynamics SDMA Target engagement Phase I

PF-06939999 Preclinical and Research Applications


Splicing Dysregulation in Cancer Models

Given its well-characterized biochemical potency (Kd 5.8 pM, Ki <5 pM) and exceptional selectivity (>1,000,000-fold), PF-06939999 serves as an ideal reference control when profiling novel PRMT5 inhibitors. Researchers can directly compare new compounds against this benchmark to assess relative target engagement and selectivity .

Bridging Preclinical and Clinical Findings

PF-06939999's validated activity in splicing-dysregulated NSCLC cell lines and xenograft models makes it a critical tool for dissecting PRMT5's role in alternative splicing. The compound's ability to reduce SDMA levels and alter splicing patterns provides a direct link to the spliceosome machinery, enabling mechanistic studies in cancer biology [1].

Pharmacodynamic Assay Development

Preclinical studies with PF-06939999 have identified compound-specific resistance mutations in the PRMT5 cofactor binding site that prevent complete resistance emergence. This unique property makes PF-06939999 a valuable tool for studying resistance mechanisms and designing strategies to overcome or delay resistance to SAM-site inhibitors [1].

Resistance Mechanisms in Epigenetic Therapy

PF-06939999 has been shown to exhibit synthetic lethality when combined with DNA-damaging agents in tumor cells . This property supports its use in preclinical combination studies to explore synergistic therapeutic strategies, particularly in cancers with splicing factor mutations.

Technical Documentation Hub

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